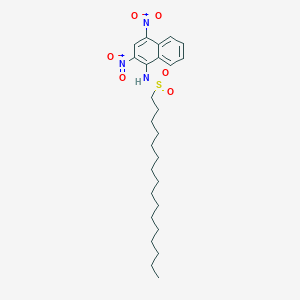
N-(2,4-Dinitronaphthalen-1-YL)hexadecane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dinitronaphthalen-1-YL)hexadecane-1-sulfonamide is a complex organic compound that features a naphthalene ring substituted with nitro groups and a sulfonamide group attached to a long hexadecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitronaphthalen-1-YL)hexadecane-1-sulfonamide typically involves multiple steps. The starting material is often naphthalene, which undergoes nitration to introduce nitro groups at the 2 and 4 positions. This is followed by sulfonation to attach the sulfonamide group. The final step involves the attachment of the hexadecane chain through a series of reactions that may include alkylation and amide formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and sulfonation reactions, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques would be essential to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-Dinitronaphthalen-1-YL)hexadecane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-(2,4-Dinitronaphthalen-1-YL)hexadecane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(2,4-Dinitronaphthalen-1-YL)hexadecane-1-sulfonamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can affect various cellular pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4-Dinitrophenyl)hexadecane-1-sulfonamide
- N-(2,4-Dinitrobenzyl)hexadecane-1-sulfonamide
- N-(2,4-Dinitroaniline)hexadecane-1-sulfonamide
Uniqueness
N-(2,4-Dinitronaphthalen-1-YL)hexadecane-1-sulfonamide is unique due to the presence of the naphthalene ring, which provides additional stability and potential for π-π interactions. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Propiedades
Número CAS |
52077-93-7 |
|---|---|
Fórmula molecular |
C26H39N3O6S |
Peso molecular |
521.7 g/mol |
Nombre IUPAC |
N-(2,4-dinitronaphthalen-1-yl)hexadecane-1-sulfonamide |
InChI |
InChI=1S/C26H39N3O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-36(34,35)27-26-23-19-16-15-18-22(23)24(28(30)31)21-25(26)29(32)33/h15-16,18-19,21,27H,2-14,17,20H2,1H3 |
Clave InChI |
QZDIBFHWGVMHHJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCS(=O)(=O)NC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


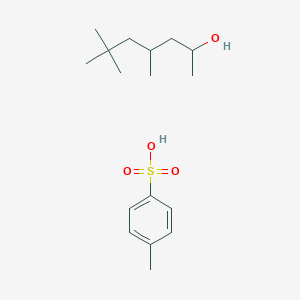




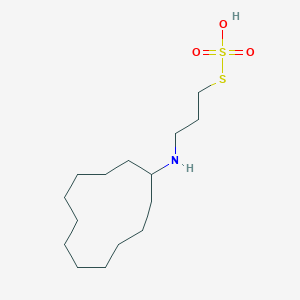
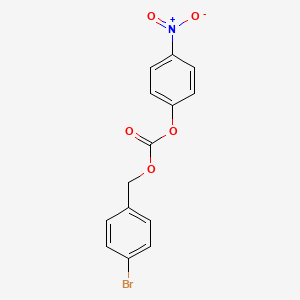


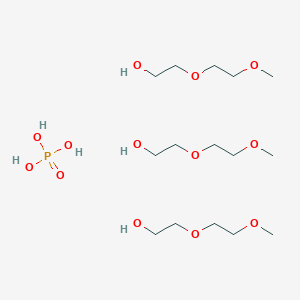
![2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium](/img/structure/B14662733.png)


![Carbonic acid, 2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethyl ethyl ester](/img/structure/B14662760.png)
